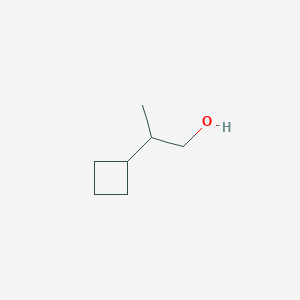

2-Cyclobutylpropan-1-ol

Description

Contextual Significance within Aliphatic Alcohol Chemistry

Aliphatic alcohols are a fundamental class of organic compounds characterized by a hydroxyl (-OH) group attached to a saturated carbon atom. Their polarity and ability to participate in hydrogen bonding make them crucial solvents and synthetic intermediates. nih.gov The reactivity of the hydroxyl group allows for a wide range of transformations, including oxidation to aldehydes and carboxylic acids, esterification, and conversion to alkyl halides, rendering them indispensable in the synthesis of more complex molecules. The introduction of a cyclic moiety, such as the cyclobutyl group in 2-cyclobutylpropan-1-ol, imparts specific conformational constraints and reactivity patterns that are not present in their acyclic counterparts.

Historical Perspectives on Cyclobutyl-Containing Compounds in Synthesis

Historically, the synthesis and application of compounds containing a cyclobutane (B1203170) ring were relatively limited due to the inherent ring strain of the four-membered carbocycle. However, in recent decades, significant advancements in synthetic methodologies have made cyclobutane derivatives more accessible. nih.gov The unique chemical reactivity of the cyclobutane ring, including its propensity to undergo ring-opening and ring-expansion reactions, has been harnessed by synthetic chemists to create a variety of molecular scaffolds. pharmaguideline.com These reactions often proceed with high stereoselectivity, providing a powerful tool for the construction of complex target molecules. The incorporation of a cyclobutane motif can also influence the biological activity of a molecule, making these compounds attractive targets in medicinal chemistry research. rsc.org

Overview of this compound as a Synthetic Building Block

This compound, with its primary alcohol functionality, serves as a versatile precursor for a variety of synthetic transformations. The hydroxyl group can be readily oxidized to the corresponding aldehyde, 2-cyclobutylpropanal (B1455373), or further to 2-cyclobutylpropanoic acid. These derivatives can then participate in a wide array of carbon-carbon bond-forming reactions.

Furthermore, the cyclobutane ring itself represents a latent source of reactivity. Under specific reaction conditions, such as treatment with acid, the ring can undergo expansion to form cyclopentane (B165970) derivatives. For instance, the related tertiary alcohol, 2-cyclobutylpropan-2-ol, has been shown to rearrange to 1,1-dimethylcyclopentane (B44176) derivatives upon treatment with hydrobromic acid. This type of ring expansion offers a strategic approach to the synthesis of five-membered rings, which are prevalent in many natural products and pharmaceuticals.

A notable application of cyclobutanol (B46151) derivatives is their use in palladium-catalyzed carbonylation reactions. For example, cyclobutanols can be converted to cyclobutanecarboxylates, demonstrating that the cyclobutane ring can be preserved during certain transition-metal-catalyzed processes. acs.orgresearchgate.net This highlights the potential for this compound to serve as a substrate in similar transformations, providing access to a range of functionalized cyclobutane structures.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H14O |

| Molecular Weight | 114.19 g/mol |

| CAS Number | 861575-42-0 |

Data sourced from PubChem. nih.gov

Potential Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Product |

| This compound | PCC, CH2Cl2 | 2-Cyclobutylpropanal |

| This compound | Jones Reagent | 2-Cyclobutylpropanoic acid |

| This compound | HBr (inferred from related reactions) | Ring-expanded products |

| This compound | Pd-catalyst, CO, Alcohol (inferred) | 2-Cyclobutylpropanoate ester |

This table presents potential reactions based on the known chemistry of primary alcohols and cyclobutane derivatives.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6(5-8)7-3-2-4-7/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVVMLKYZIOIFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclobutylpropan 1 Ol

Established Synthetic Routes and Reaction Pathways

Established synthetic routes to 2-cyclobutylpropan-1-ol predominantly rely on classical organic transformations, including the reduction of carbonyl compounds, nucleophilic additions of organometallic reagents, and hydrofunctionalization of olefins.

Reductive Methodologies for Carbonyl Precursors

The reduction of carbonyl compounds is a fundamental and widely used method for the preparation of alcohols. In the context of this compound synthesis, suitable carbonyl precursors include 2-cyclobutylpropanal (B1455373) and 2-cyclobutylpropanoic acid or its ester derivatives.

The reduction of an aldehyde like 2-cyclobutylpropanal to a primary alcohol can be readily accomplished using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.

Alternatively, 2-cyclobutylpropanoic acid or its esters, such as ethyl 2-cyclobutylpropanoate, can be reduced to this compound. This transformation requires a more powerful reducing agent than what is typically used for aldehydes or ketones. Lithium aluminum hydride is the reagent of choice for the reduction of carboxylic acids and esters to primary alcohols. The reaction proceeds via a nucleophilic acyl substitution mechanism, where hydride ions successively add to the carbonyl group, ultimately leading to the primary alcohol after an acidic workup.

Catalytic hydrogenation can also be employed for the reduction of carbonyl compounds. For instance, 2-cyclobutylpropenal, an α,β-unsaturated aldehyde, can be selectively hydrogenated to this compound. This transformation typically requires a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The reaction conditions can be tuned to achieve the reduction of both the carbon-carbon double bond and the aldehyde functionality.

| Precursor | Reducing Agent/Catalyst | Product |

|---|---|---|

| 2-Cyclobutylpropanal | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | This compound |

| 2-Cyclobutylpropanoic Acid | Lithium Aluminum Hydride (LiAlH₄) | This compound |

| Ethyl 2-Cyclobutylpropanoate | Lithium Aluminum Hydride (LiAlH₄) | This compound |

| 2-Cyclobutylpropenal | H₂/Pd/C or H₂/PtO₂ | This compound |

Grignard and Organolithium Reagent Approaches

The formation of carbon-carbon bonds through the reaction of Grignard or organolithium reagents with carbonyl compounds is a cornerstone of organic synthesis and provides a versatile route to alcohols. libretexts.org For the synthesis of this compound, two main retrosynthetic disconnections can be envisioned.

One approach involves the reaction of a cyclobutylmethylmagnesium halide (a Grignard reagent) or cyclobutylmethyllithium with propanal. In this reaction, the nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon of propanal. Subsequent acidic workup of the resulting alkoxide intermediate yields this compound.

A second strategy involves the reaction of cyclobutanecarboxaldehyde (B128957) with an ethylmagnesium halide or ethyllithium. Similar to the previous approach, the organometallic reagent adds to the carbonyl group of the aldehyde, and the desired primary alcohol is obtained after protonation.

The choice between a Grignard reagent and an organolithium reagent can depend on factors such as the availability of starting materials and the desired reactivity. Organolithium reagents are generally more reactive than their Grignard counterparts.

| Organometallic Reagent | Carbonyl Compound | Product |

|---|---|---|

| Cyclobutylmethylmagnesium Bromide | Propanal | This compound |

| Cyclobutylmethyllithium | Propanal | This compound |

| Ethylmagnesium Bromide | Cyclobutanecarboxaldehyde | This compound |

| Ethyllithium | Cyclobutanecarboxaldehyde | This compound |

Olefin Hydrofunctionalization Strategies

The hydrofunctionalization of olefins offers a direct method for the introduction of a hydroxyl group and a hydrogen atom across a double bond. A particularly useful transformation for the synthesis of this compound is the hydroboration-oxidation of a suitable alkene precursor. wikipedia.org

The hydroboration-oxidation of 1-cyclobutyl-1-propene would yield the target primary alcohol. masterorganicchemistry.commasterorganicchemistry.combyjus.comchemistrysteps.com This two-step process begins with the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or diborane (B8814927) (B₂H₆), across the double bond. The boron atom adds to the less substituted carbon of the alkene (anti-Markovnikov addition) in a syn-stereospecific manner. wikipedia.org The resulting trialkylborane intermediate is then oxidized in the second step, typically using hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (B78521) (NaOH), to replace the boron atom with a hydroxyl group. byjus.com This sequence provides a reliable method for the anti-Markovnikov hydration of an alkene.

Another potential olefin precursor is vinylcyclobutane. Hydroboration-oxidation of vinylcyclobutane would lead to 2-cyclobutylethanol, a lower homolog of the target compound. To obtain this compound from vinylcyclobutane, a hydroformylation reaction could be employed. Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond, typically catalyzed by a transition metal complex of rhodium or cobalt. researchgate.net The resulting aldehyde, 2-cyclobutylpropanal, can then be reduced to this compound as described in section 2.1.1.

Cyclobutyl Ring Construction Preceding Alcohol Formation

In some synthetic strategies, the construction of the cyclobutane (B1203170) ring is a key step that precedes the formation or modification of the alcohol side chain. Various methods for the synthesis of functionalized cyclobutanes can be adapted for the preparation of precursors to this compound. mdpi.comacs.orgnih.govnih.gov

One approach involves the [2+2] cycloaddition of an appropriately substituted alkene and ketene (B1206846) or a ketene equivalent. For instance, the cycloaddition of ethylene (B1197577) with a ketene bearing a latent propanol (B110389) side chain could, in principle, lead to a cyclobutanone (B123998) derivative that can be further elaborated to the target alcohol.

Another strategy is the functionalization of a pre-existing cyclobutane derivative. For example, cyclobutanecarboxylic acid can be converted to its acid chloride and then subjected to a homologation sequence, such as the Arndt-Eistert reaction, to extend the carbon chain. The resulting elongated carboxylic acid or its ester derivative can then be reduced to the desired primary alcohol.

Furthermore, ring expansion reactions of cyclopropylcarbinyl systems can be employed to construct the cyclobutane ring. mdpi.com A suitably substituted cyclopropylmethanol (B32771) derivative could potentially be rearranged to a cyclobutanol (B46151), which could then be further functionalized to this compound.

Novel and Emerging Synthetic Approaches

Recent advancements in synthetic methodology, particularly in the area of transition metal catalysis, offer new and potentially more efficient routes to complex molecules like this compound.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis provides powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While specific applications to the synthesis of this compound are not extensively documented, several catalytic methods can be envisioned.

As mentioned in section 2.1.3, the hydroformylation of vinylcyclobutane, catalyzed by rhodium or cobalt complexes, can produce 2-cyclobutylpropanal, a direct precursor to the target alcohol. researchgate.net Advances in catalyst design have led to improved regioselectivity and milder reaction conditions for hydroformylation reactions.

Cross-coupling reactions catalyzed by transition metals such as palladium or nickel could also be employed. For example, a coupling reaction between a cyclobutylmethyl organometallic reagent and a suitable three-carbon electrophile containing a protected hydroxyl group could be a viable strategy. Conversely, a cross-coupling of an ethyl-containing organometallic reagent with a functionalized cyclobutylmethyl halide could also lead to a precursor of the target alcohol.

Furthermore, catalytic C-H activation and functionalization strategies are emerging as powerful methods for the direct synthesis of complex molecules. nih.gov It is conceivable that a future synthetic route could involve the direct C-H functionalization of a simpler cyclobutane derivative to introduce the propan-1-ol side chain in a single step, although this would represent a significant synthetic challenge.

Organocatalytic Routes

The synthesis of chiral alcohols such as this compound is a significant area of research, with organocatalysis emerging as a powerful tool for achieving high enantioselectivity without the need for metal catalysts. The primary organocatalytic strategy for producing this alcohol involves the asymmetric reduction of its corresponding aldehyde, 2-cyclobutylpropanal. This aldehyde, being α-branched and prostereogenic, presents a unique challenge that modern organocatalysis is well-equipped to handle. mdpi.comnih.gov

A key method is the asymmetric transfer hydrogenation, which utilizes a chiral organocatalyst to facilitate the transfer of hydrogen from a simple hydrogen donor, such as Hantzsch ester, to the aldehyde. sci-hub.se Chiral secondary amines, particularly imidazolidinone catalysts (e.g., MacMillan catalysts), are effective for this transformation. sci-hub.se The mechanism involves the formation of a transient chiral iminium ion from the reaction of the α-branched aldehyde and the organocatalyst. This activation lowers the LUMO of the substrate, making it susceptible to hydride attack from the Hantzsch ester. The stereochemistry of the final alcohol is dictated by the chiral environment created by the catalyst.

The α-branched nature of the 2-cyclobutylpropanal substrate can be challenging due to potential steric hindrance and the difficulty in facial discrimination. mdpi.comnih.gov However, significant advancements in organocatalysis have led to the development of catalysts capable of providing high yields and excellent enantioselectivity for such substrates. mdpi.com

Below is a table summarizing potential organocatalytic approaches for the asymmetric reduction of 2-cyclobutylpropanal.

Interactive Data Table: Potential Organocatalytic Systems for 2-Cyclobutylpropanal Reduction

| Catalyst Type | Hydrogen Donor | Plausible Mechanism | Expected Outcome |

|---|---|---|---|

| Chiral Imidazolidinone | Hantzsch Ester | Iminium Ion Activation | High Enantioselectivity |

| Chiral Primary Amine-Thiourea | Trichlorosilane | Dual H-Bonding Activation | Good Yield & Selectivity |

| Chiral Phosphoric Acid | Dihydropyridine | Brønsted Acid Catalysis | Moderate to High Enantioselectivity |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. These principles focus on minimizing waste, reducing energy consumption, and eliminating the use of hazardous substances.

Solvent-Free Reaction Conditions

One of the most impactful green chemistry principles is the reduction or elimination of solvent use. Organic solvents often constitute the largest component of waste in chemical reactions and can be toxic and environmentally harmful. nih.gov Performing the synthesis of this compound under solvent-free conditions offers a significant advantage.

Recent research has demonstrated that various organocatalytic reactions, including the functionalization of α,α-disubstituted aldehydes, can be performed efficiently in the absence of a solvent. nih.govacs.orgresearchgate.netnih.gov For the reduction of 2-cyclobutylpropanal, a solvent-free approach would involve mixing the liquid aldehyde directly with a solid organocatalyst and a hydride donor. This method not only reduces pollution but can also simplify the experimental procedure and product work-up. acs.org In some cases, reactions in the solid state or neat conditions proceed more efficiently and with higher selectivity compared to their solution-phase counterparts. rsc.org Catalyst-free and solvent-free hydroboration of aldehydes has also been shown to be an effective method. rsc.org

Interactive Data Table: Analysis of Solvent-Free Synthesis

| Aspect | Advantage | Potential Challenge |

|---|---|---|

| Environmental | Eliminates solvent waste, reducing pollution. nih.gov | Potential for localized heating (exotherms). |

| Economic | Reduces costs associated with solvent purchase and disposal. | May require specialized mixing equipment for solids/liquids. |

| Process | Simplifies purification and work-up procedures. acs.org | Ensuring efficient mixing and mass transfer can be difficult. |

| Efficiency | Can lead to increased reaction rates and higher yields. | Catalyst recovery might be more complex than in solution. |

Atom Economy Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. savemyexams.com An ideal reaction has a 100% atom economy, meaning there are no byproducts and all reactant atoms are converted into the product.

The synthesis of this compound via the reduction of 2-cyclobutylpropanal is an addition reaction, which is inherently atom-economical. libretexts.org In this process, hydrogen is added across the carbonyl double bond.

The atom economy can be calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the reduction of 2-cyclobutylpropanal to this compound using a reducing agent like sodium borohydride (NaBH₄) for illustrative purposes, the reaction is highly efficient. libretexts.orgopenochem.orgchemistrysteps.com

Interactive Data Table: Atom Economy Calculation for Aldehyde Reduction

| Compound | Role | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-Cyclobutylpropanal | Reactant | C₇H₁₂O | 112.17 |

| Sodium Borohydride (NaBH₄) | Reactant | NaBH₄ | 37.83 |

| This compound | Product | C₇H₁₄O | 114.19 |

Note: This calculation is illustrative. Stoichiometry dictates that one mole of NaBH₄ can reduce four moles of aldehyde. However, for the purpose of the standard atom economy calculation, the full molecular weights are considered. The key takeaway is that reduction is a high atom economy transformation, as the only other atoms from the hydride reagent are small and form simple byproducts. Organocatalytic transfer hydrogenations, using a catalytic amount of amine and a hydrogen donor like Hantzsch ester, also strive for high atom economy by design. sci-hub.se

Reactivity and Chemical Transformations of 2 Cyclobutylpropan 1 Ol

Oxidation Reactions

The oxidation of primary alcohols is a fundamental transformation in organic synthesis, yielding aldehydes or carboxylic acids depending on the reagents and conditions employed. For a primary alcohol like 2-Cyclobutylpropan-1-ol, these reactions provide a direct pathway to valuable carbonyl compounds.

The conversion of this compound to its corresponding aldehyde, 2-cyclobutylpropanal (B1455373), requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. chemistrysteps.com Several modern oxidation protocols are well-suited for this transformation, offering high yields and compatibility with various functional groups.

Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent, Dess-Martin periodinane, to oxidize primary alcohols to aldehydes under mild, neutral conditions. wikipedia.orgwikipedia.org The reaction is typically performed at room temperature in chlorinated solvents like dichloromethane and is known for its speed and high efficiency. wikipedia.orgorganic-chemistry.org The key advantages of the DMP oxidation include its high chemoselectivity and tolerance of sensitive functional groups. wikipedia.org The reaction mechanism involves the formation of a diacetoxyalkoxyperiodinane intermediate, followed by the abstraction of an alpha-hydrogen by an acetate ion to yield the aldehyde. wikipedia.org

Swern Oxidation: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine (Et₃N). wikipedia.orgbyjus.com This procedure is highly effective for oxidizing primary alcohols to aldehydes without proceeding to the carboxylic acid. chemistrysteps.comorganic-chemistry.org The reaction is conducted at low temperatures (typically below -60°C) to avoid side reactions. adichemistry.com The mechanism involves the formation of an alkoxysulfonium ion intermediate, which is then deprotonated by the base to form a sulfur ylide that collapses to the aldehyde, dimethyl sulfide, and triethylammonium chloride. wikipedia.orgbyjus.com While effective, a notable drawback is the production of the malodorous byproduct, dimethyl sulfide. organic-chemistry.org

Corey-Kim Oxidation: Similar to the Swern oxidation, the Corey-Kim oxidation also uses activated DMSO. In this case, the activating agent is N-chlorosuccinimide (NCS) which reacts with dimethyl sulfide (DMS) to form an electrophilic sulfur species. alfa-chemistry.comwikipedia.org This species reacts with the alcohol, and subsequent addition of a base like triethylamine promotes the elimination to form the aldehyde. nrochemistry.comyoutube.com The Corey-Kim oxidation offers mild reaction conditions and tolerates many functional groups. nrochemistry.com However, for certain substrates like allylic and benzylic alcohols, the formation of chlorinated byproducts can be a competing reaction pathway. wikipedia.org

| Oxidation Method | Key Reagents | Typical Conditions | Product | Key Byproducts |

|---|---|---|---|---|

| Dess-Martin Periodinane | Dess-Martin Periodinane (DMP) | Dichloromethane, Room Temp | 2-Cyclobutylpropanal | Iodinane, Acetic Acid |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane, -78°C to Room Temp | 2-Cyclobutylpropanal | Dimethyl Sulfide, CO, CO₂, Et₃NHCl |

| Corey-Kim Oxidation | N-Chlorosuccinimide (NCS), Dimethyl Sulfide (DMS), Triethylamine | Toluene, -25°C to Room Temp | 2-Cyclobutylpropanal | Dimethyl Sulfide, Succinimide, Et₃NHCl |

Selective oxidation refers to the conversion of a specific functional group in a multifunctional molecule without affecting other sensitive groups. The methods described above—Dess-Martin, Swern, and Corey-Kim oxidations—are prime examples of selective methodologies for oxidizing primary alcohols like this compound to the aldehyde stage. wikipedia.orgchemistrysteps.comchem-station.com Unlike stronger oxidizing agents, such as those based on chromium(VI) (e.g., Jones reagent), which would likely oxidize the primary alcohol directly to a carboxylic acid, these milder methods provide chemists with precise control over the oxidation state of the product. libretexts.orgchemguide.co.uklibretexts.org The selectivity of these reactions is crucial in multi-step syntheses where preserving other functional groups is essential.

Derivatization of the Hydroxyl Functionality

The hydroxyl group of this compound can be readily converted into other functional groups, such as esters, ethers, halides, and sulfonate esters. These transformations are fundamental in synthetic chemistry for creating new bonds and intermediates.

Esterification: this compound can be converted to its corresponding ester through reaction with a carboxylic acid or its derivative. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com This is an equilibrium process, and water is produced as a byproduct. youtube.com More commonly, for higher yields and milder conditions, acyl chlorides or anhydrides are used in the presence of a base like pyridine. For instance, reacting this compound with acetyl chloride or acetic anhydride would yield 2-cyclobutylpropyl acetate.

Etherification: The formation of an ether from this compound can be accomplished through various methods, most notably the Williamson ether synthesis. This reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. For example, treating this compound with sodium hydride followed by the addition of methyl iodide would produce 1-cyclobutyl-2-methoxypropane.

The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group to facilitate nucleophilic substitution. Halogenation reactions achieve this by replacing the -OH group with a halogen.

Appel Reaction: The Appel reaction provides a mild and effective method for converting primary alcohols into the corresponding alkyl halides using triphenylphosphine (PPh₃) and a tetrahalomethane (e.g., CCl₄, CBr₄). wikipedia.orgorganic-chemistry.org The reaction proceeds under neutral conditions and is suitable for substrates that may be sensitive to acid. chem-station.com The mechanism begins with the formation of a phosphonium salt from the reaction of triphenylphosphine and the carbon tetrahalide. nrochemistry.comyoutube.com The alcohol then attacks the phosphonium salt, and subsequent intramolecular displacement by the halide ion results in the formation of the alkyl halide with inversion of configuration at a stereocenter. organic-chemistry.orgnrochemistry.com The strong P=O double bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction. wikipedia.org For this compound, treatment with PPh₃ and CBr₄ would yield 1-bromo-2-cyclobutylpropane.

| Transformation | Reaction Name | Key Reagents | Product Type | Example Product |

|---|---|---|---|---|

| Esterification | Acylation | Acetyl Chloride, Pyridine | Ester | 2-Cyclobutylpropyl acetate |

| Etherification | Williamson Ether Synthesis | 1) NaH; 2) Methyl Iodide | Ether | 1-Cyclobutyl-2-methoxypropane |

| Halogenation | Appel Reaction | PPh₃, CBr₄ | Alkyl Bromide | 1-Bromo-2-cyclobutylpropane |

A common strategy to convert the hydroxyl group into an excellent leaving group is to transform it into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). libretexts.org This is typically achieved by reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine. youtube.comyoutube.com The base neutralizes the HCl byproduct. youtube.com The resulting sulfonate esters are highly effective substrates for nucleophilic substitution and elimination reactions because the sulfonate anion is a very stable leaving group. youtube.com The reaction of this compound with p-toluenesulfonyl chloride in pyridine would produce 2-cyclobutylpropyl p-toluenesulfonate.

Rearrangement Reactions

The structural framework of this compound, with a primary alcohol adjacent to a four-membered ring, provides a template for intriguing molecular rearrangements, particularly under acidic conditions or through specific derivatization.

Pinacol-Type Rearrangements

While the classical pinacol rearrangement involves the 1,2-diol scaffold, analogous 1,2-rearrangements can be induced from this compound under conditions that generate a carbocation at the C-1 position. Protonation of the hydroxyl group followed by the loss of water would form a primary carbocation. This unstable intermediate would likely undergo a rapid hydride shift from the adjacent carbon (C-2) to form a more stable tertiary carbocation.

However, a more significant rearrangement pathway involves the expansion of the strained cyclobutane (B1203170) ring. Migration of one of the cyclobutyl C-C bonds to the carbocationic center at C-1 would relieve ring strain and lead to the formation of a more stable cyclopentyl cation. This type of rearrangement is a key feature in the chemistry of cyclobutylcarbinyl systems. For instance, treatment of the related tertiary alcohol, 2-cyclobutylpropan-2-ol, with hydrobromic acid results in a ring-expanded product, 2-bromo-1,1-dimethylcyclopentane, illustrating the thermodynamic driving force for such transformations.

A plausible pinacol-type rearrangement pathway for this compound under acidic conditions is depicted below:

| Step | Description | Intermediate/Product |

| 1 | Protonation of the hydroxyl group by an acid catalyst (e.g., H₂SO₄). | Protonated alcohol |

| 2 | Loss of a water molecule to form a primary carbocation. | 2-Cyclobutylpropyl cation |

| 3 | Ring expansion via migration of a C-C bond from the cyclobutane ring to the carbocation center. | 1-Methylcyclopentyl cation |

| 4 | Deprotonation or capture by a nucleophile. | 1-Methylcyclopentene and other products |

Chugaev Reaction Derivatives

The Chugaev reaction provides a method for the dehydration of alcohols to alkenes via the pyrolysis of a xanthate ester derivative. This reaction proceeds through a syn-elimination mechanism. For this compound, this process would involve initial conversion to its corresponding xanthate ester.

The key steps and expected products are outlined in the following table:

| Step | Reagents | Intermediate/Product |

| 1 | 1. NaH or NaOH2. CS₂3. CH₃I | S-Methyl O-(2-cyclobutylpropyl) xanthate |

| 2 | Heat (Pyrolysis) | 2-Cyclobutylpropene |

The Chugaev elimination is known for its utility in avoiding carbocationic rearrangements that can occur under acidic dehydration conditions. Therefore, the primary product expected from the pyrolysis of the xanthate derivative of this compound is 2-cyclobutylpropene.

C-C and C-X Bond Formation Reactions

The hydroxyl group of this compound can be transformed into a good leaving group, such as a tosylate or halide, to facilitate a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Reactions with Organometallic Reagents

The primary alcohol, this compound, can be oxidized to the corresponding aldehyde, 2-cyclobutylpropanal. This aldehyde can then serve as an electrophile in reactions with organometallic reagents like Grignard reagents or organolithium compounds to form new C-C bonds and secondary alcohols. organic-chemistry.orgwikipedia.orgchemguide.co.uk

| Organometallic Reagent | Aldehyde | Product after Acidic Workup |

| Methylmagnesium bromide (CH₃MgBr) | 2-Cyclobutylpropanal | 3-Cyclobutylbutan-2-ol |

| Phenyllithium (C₆H₅Li) | 2-Cyclobutylpropanal | 1-Cyclobutyl-1-phenylpropan-2-ol |

These reactions significantly expand the molecular complexity by introducing new alkyl or aryl groups.

Buchwald-Hartwig C-N and C-O Bond Formations using Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. wikipedia.orglibretexts.org To apply this chemistry to this compound, the alcohol must first be converted into a suitable electrophilic partner, such as a tosylate (2-cyclobutylpropyl tosylate). This derivative can then be coupled with a variety of primary or secondary amines in the presence of a palladium catalyst and a suitable ligand.

A representative reaction is shown below:

| Substrate | Amine | Catalyst System | Product |

| 2-Cyclobutylpropyl tosylate | Aniline | Pd₂(dba)₃, XPhos, NaOtBu | N-(2-Cyclobutylpropyl)aniline |

Similarly, the Buchwald-Hartwig C-O bond formation can be employed to synthesize ethers by coupling the tosylate derivative with alcohols or phenols.

Ritter Reaction

The Ritter reaction facilitates the formation of N-alkyl amides from alcohols or alkenes in the presence of a strong acid and a nitrile. nrochemistry.comwikipedia.org This reaction proceeds via a carbocation intermediate. Treatment of this compound with a strong acid would lead to the formation of the 2-cyclobutylpropyl cation, which, as previously discussed, is prone to rearrangement. The more stable ring-expanded 1-methylcyclopentyl cation would be the key intermediate that is trapped by the nitrile.

The expected reaction sequence is as follows:

| Nitrile | Acid | Intermediate Cation | Product after Hydrolysis |

| Acetonitrile (CH₃CN) | H₂SO₄ | 1-Methylcyclopentyl cation | N-(1-Methylcyclopentyl)acetamide |

| Benzonitrile (C₆H₅CN) | H₂SO₄ | 1-Methylcyclopentyl cation | N-(1-Methylcyclopentyl)benzamide |

This transformation provides a pathway to amides with a cyclopentyl scaffold, originating from the initial cyclobutyl structure.

Stereochemical Aspects of 2 Cyclobutylpropan 1 Ol and Its Derivatives

Chirality and Stereoisomerism

The molecular structure of 2-Cyclobutylpropan-1-ol contains a single stereogenic center, which gives rise to its chirality. A molecule is chiral if it is non-superimposable on its mirror image. The existence of a chiral center is a common, though not exclusive, cause of chirality.

The stereocenter in this compound is the second carbon atom of the propanol (B110389) chain (C2). This carbon is bonded to four different substituents, a necessary condition for a carbon atom to be a chiral center. The distinct groups attached to this tetrahedral carbon create the potential for two different spatial arrangements that are mirror images of each other.

These non-superimposable mirror-image isomers are known as enantiomers. The two enantiomers of this compound are designated as (R)-2-Cyclobutylpropan-1-ol and (S)-2-Cyclobutylpropan-1-ol, according to the Cahn-Ingold-Prelog (CIP) priority rules. Enantiomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents, but they differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.

Table 1: Substituents on the Chiral Center (C2) of this compound

| Priority | Substituent Group | Chemical Formula |

|---|---|---|

| 1 | Hydroxymethyl | -CH₂OH |

| 2 | Cyclobutyl | -C₄H₇ |

| 3 | Methyl | -CH₃ |

| 4 | Hydrogen | -H |

Note: Priorities are assigned based on the Cahn-Ingold-Prelog (CIP) convention for determining R/S configuration. The exact priority between -CH₂OH and -C₄H₇ depends on a full analysis of the atoms attached to the cyclobutyl ring.

Enantioselective and Diastereoselective Synthesis Approaches

The synthesis of a single enantiomer of a chiral compound like this compound requires a strategy that can differentiate between the two possible mirror-image structures. Such methods are broadly categorized as enantioselective synthesis.

An enantioselective synthesis, often called asymmetric synthesis, is a chemical reaction that preferentially forms one enantiomer over the other. This is typically achieved by using a chiral starting material, a chiral reagent, or a chiral catalyst. For an alcohol like this compound, a common approach would be the asymmetric reduction of a precursor ketone, cyclobutyl propanone. This reduction could be accomplished using a chiral reducing agent or a standard reducing agent in the presence of a chiral catalyst (e.g., a metal complex with a chiral ligand). The chiral environment provided by the catalyst directs the addition of a hydride to one face of the planar ketone, leading to a predominance of one enantiomer of the resulting alcohol.

Diastereoselective synthesis involves reactions that favor the formation of one diastereomer over others. While this compound itself only has enantiomers, diastereoselective strategies become relevant when additional stereocenters are present in the molecule or are created during a reaction involving a derivative of the compound. For instance, a reaction on a derivative of (R)-2-Cyclobutylpropan-1-ol that creates a new stereocenter would lead to diastereomers, and controlling the stereochemistry of this new center would be the goal of a diastereoselective approach.

Resolution Techniques for Enantiomers

When a chemical synthesis produces an equal mixture of both enantiomers, the result is a racemic mixture. A racemic mixture is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out. libretexts.org To obtain a pure enantiomer from such a mixture, a process called resolution is required.

Several techniques can be employed to resolve the enantiomers of this compound.

Chemical Resolution via Diastereomer Formation: This classic method involves reacting the racemic alcohol with a pure chiral resolving agent, typically a chiral carboxylic acid. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomers (e.g., diastereomeric esters). Unlike enantiomers, diastereomers have different physical properties, such as solubility. libretexts.org This difference allows them to be separated by conventional techniques like fractional crystallization. Once separated, the pure diastereomers can be chemically treated to cleave the resolving agent, yielding the pure (R) and (S) enantiomers of the original alcohol.

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) within a chromatography column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase. One enantiomer will typically form a more stable transient diastereomeric complex with the CSP, causing it to travel more slowly through the column than the other enantiomer. This difference in retention time allows for their effective separation.

Enzymatic Resolution: Enzymes are inherently chiral and can exhibit high stereoselectivity. A lipase, for example, could be used to selectively acylate one enantiomer of the racemic this compound in the presence of an acyl donor. This process results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated by standard methods like column chromatography.

Configurational Stability and Conformational Analysis

Configurational Stability refers to the stability of the stereochemistry at the chiral center. For this compound, the configuration at the C2 stereocenter is stable under normal conditions. Inversion of the stereocenter would require the breaking and reforming of covalent bonds, a process that demands a significant amount of energy and does not occur spontaneously.

Cyclobutane (B1203170) Ring Puckering: A flat, planar cyclobutane ring would suffer from significant torsional strain due to the eclipsing of all hydrogen atoms on adjacent carbons, as well as angle strain from the 90° C-C-C bond angles deviating from the ideal 109.5°. maricopa.edu To alleviate this strain, the cyclobutane ring adopts a puckered or "folded" conformation. dalalinstitute.com This puckering reduces the torsional strain by moving the hydrogens out of perfect alignment. The ring rapidly interconverts between equivalent puckered conformations.

Rotation Around Single Bonds: The molecule has rotational freedom around the C1-C2 and C2-Cyclobutyl single bonds. The relative orientation of the substituents attached to these bonds leads to different staggered and eclipsed conformers. Staggered conformations, where the substituents are farther apart, are generally lower in energy than eclipsed conformations, where they are closer together and cause torsional and steric strain. chemistrysteps.com The most stable conformation of this compound will seek to minimize unfavorable steric interactions (gauche interactions) between the largest groups: the hydroxymethyl, methyl, and cyclobutyl groups.

Table 2: Potential Steric Interactions in Conformers of this compound

| Interaction Type | Interacting Groups | Description |

|---|---|---|

| Gauche Interaction | Methyl (-CH₃) and Cyclobutyl (-C₄H₇) | Steric repulsion between these two bulky groups when they are in a gauche (60° dihedral angle) relationship around the C2-Cyclobutyl bond. |

| Gauche Interaction | Hydroxymethyl (-CH₂OH) and Cyclobutyl (-C₄H₇) | Steric repulsion between the hydroxymethyl group and the cyclobutyl ring around the C2-Cyclobutyl bond. |

| Gauche Interaction | Methyl (-CH₃) and Hydroxymethyl (-CH₂OH) | Steric repulsion between the methyl and hydroxymethyl groups around the C1-C2 bond. |

Advanced Spectroscopic and Mechanistic Investigations

Elucidation of Reaction Mechanisms involving 2-Cyclobutylpropan-1-ol

The presence of the cyclobutane (B1203170) ring adjacent to a carbinol group makes this compound susceptible to fascinating and complex reaction mechanisms, particularly under acidic conditions. The driving forces for these reactions are the relief of inherent ring strain in the four-membered ring and the formation of more stable carbocation intermediates. masterorganicchemistry.comstackexchange.com

A prominent example is the acid-catalyzed dehydration of this compound. While the dehydration of alcohols is a classic organic reaction, the pathway for this specific substrate is nuanced. pearson.comyoutube.comlibretexts.org The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), converting it into a good leaving group (H₂O). study.com

The subsequent step distinguishes this system from simple acyclic alcohols. The departure of the water molecule would theoretically generate a highly unstable primary carbocation. To avoid this energetically unfavorable intermediate, the reaction likely proceeds via a concerted mechanism where the loss of water is accompanied by a simultaneous rearrangement. libretexts.org Two primary rearrangement pathways are plausible:

1,2-Hydride Shift: A hydrogen atom from the adjacent carbon (the cyclobutyl methine) migrates to the carbon losing the water molecule. This concerted shift leads directly to a more stable tertiary carbocation on the cyclobutane ring.

Ring Expansion (Alkyl Shift): A C-C bond of the cyclobutane ring migrates, leading to the expansion of the four-membered ring into a less strained, five-membered cyclopentyl system. stackexchange.commasterorganicchemistry.com This pathway is often favored as it significantly reduces the angle and torsional strain inherent in the cyclobutane structure, resulting in a more stable secondary or tertiary carbocation. masterorganicchemistry.comstackexchange.com

Once these more stable carbocation intermediates are formed, a base (such as water or the conjugate base of the acid) abstracts an adjacent proton to form a variety of alkene products, including substituted cyclobutenes and cyclopentenes. The distribution of these products is dependent on the relative stability of the carbocation intermediates and the transition states leading to the final alkenes, often following Zaitsev's rule where the most substituted alkene is the major product. libretexts.org

The table below summarizes the key steps in the proposed E1-type mechanism with rearrangement.

| Step | Description | Intermediate/Product | Justification |

| 1 | Protonation of the hydroxyl group | Alkyloxonium ion | Converts OH into a good leaving group (H₂O). study.com |

| 2a | Concerted loss of H₂O and 1,2-hydride shift | Tertiary cyclobutyl carbocation | Avoids formation of unstable primary carbocation; leads to a more stable tertiary carbocation. libretexts.org |

| 2b | Concerted loss of H₂O and ring expansion | Secondary/Tertiary cyclopentyl carbocation | Relieves ring strain and forms a more stable carbocation. stackexchange.commasterorganicchemistry.com |

| 3 | Deprotonation | Mixture of alkene products (e.g., 1-(prop-1-en-2-yl)cyclobut-1-ene, 1-methyl-2-propylidenecyclopentane) | A base abstracts a proton adjacent to the carbocation center to form a π-bond. |

Application of Advanced NMR Techniques for Structural Elucidation (beyond basic identification)

While basic 1D NMR (¹H and ¹³C) can provide initial evidence for the structure of this compound, advanced 2D NMR techniques are indispensable for unambiguous structural confirmation and stereochemical analysis. These methods reveal through-bond and through-space correlations that are not apparent in 1D spectra. science.govgithub.io

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would reveal distinct spin systems. For example, it would show a correlation between the proton on C1 of the side chain and the protons of both the C2 methine and the C3 methyl group. It would also map the connectivity of the protons within the cyclobutane ring, helping to assign their relative positions. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu HSQC is crucial for assigning the ¹³C spectrum definitively. It allows for the clear distinction between the CH, CH₂, and CH₃ groups based on their proton attachments, information that can also be obtained from a DEPT experiment. github.io

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com This is arguably the most powerful tool for connecting the different fragments of the molecule. For instance, an HMBC spectrum would show a correlation from the protons of the methyl group (on the side chain) to the methine carbon of the cyclobutane ring, unequivocally establishing the connection point between the ring and the propanol (B110389) side chain. Correlations from the side-chain protons to the quaternary carbon of the ring would also be key identifiers.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.orgnih.gov For a flexible molecule like this compound, NOESY can provide critical insights into its preferred conformation. For example, observing a NOE between the side-chain protons and specific protons on the cyclobutane ring can help determine whether the propanol substituent preferentially occupies an equatorial or axial position on the puckered ring.

The following table outlines the expected key correlations in the 2D NMR spectra of this compound.

| NMR Experiment | Correlated Nuclei | Information Gained |

| COSY | ¹H ↔ ¹H | Identifies J-coupled protons, establishing proton connectivity within the side chain and within the cyclobutane ring. sdsu.edu |

| HSQC | ¹H ↔ ¹³C (1-bond) | Assigns each proton to its directly attached carbon atom. youtube.com |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Connects the side-chain and cyclobutane ring fragments by showing long-range correlations. sdsu.edu |

| NOESY | ¹H ↔ ¹H (through-space) | Provides information on the 3D structure and preferred conformation by identifying protons that are spatially proximate. rsc.orgnih.gov |

Mass Spectrometry for Mechanistic Pathway Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for analyzing the structure of this compound and for tracking its transformation in mechanistic studies. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint based on the stability of the resulting fragment ions. chemguide.co.uk

Upon ionization, the this compound molecule forms a molecular ion (M⁺•). This high-energy species undergoes fragmentation through several characteristic pathways for primary alcohols. whitman.edulibretexts.org

Alpha-Cleavage: This is a very common fragmentation pathway for alcohols. youtube.com It involves the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would be the bond between the carbon bearing the hydroxyl group (C1 of the side chain) and the adjacent carbon (C2). This cleavage results in the formation of a resonance-stabilized [CH₂OH]⁺ ion, which gives a characteristic peak at a mass-to-charge ratio (m/z) of 31. whitman.edulibretexts.org The observation of a prominent peak at m/z 31 is strong evidence for a primary alcohol moiety.

Dehydration: Alcohols frequently undergo the elimination of a water molecule upon electron ionization, leading to a peak at M-18 (representing the mass of the molecular ion minus the mass of water). libretexts.orgyoutube.com This rearrangement is favorable due to the formation of the very stable neutral water molecule.

Side-Chain and Ring Cleavage: Other significant fragmentation pathways involve the cleavage of the bond connecting the side chain to the cyclobutane ring or the fragmentation of the ring itself. Loss of the entire propanol side chain would lead to a cyclobutyl cation. Conversely, fragmentation of the ring, a common process for cycloalkanes, can lead to the loss of ethene (C₂H₄, 28 Da) or other small neutral fragments.

These distinct fragmentation patterns are instrumental in mechanistic pathway analysis. For example, in studying the acid-catalyzed rearrangement, GC-MS can be used to separate the various alkene products. The mass spectrum of each product can then be analyzed to determine its structure, allowing researchers to piece together the reaction mechanism by identifying the products of different carbocation intermediates.

| Ion (m/z) | Proposed Structure | Fragmentation Pathway |

| M⁺• (114) | [C₇H₁₄O]⁺• | Molecular Ion |

| M-18 (96) | [C₇H₁₂]⁺• | Loss of water (H₂O) libretexts.org |

| 83 | [C₆H₁₁]⁺ | Alpha-cleavage (loss of •CH₂OH) |

| 57 | [C₄H₉]⁺ | Cleavage of the bond between the ring and side chain (loss of C₃H₅O•) |

| 43 | [C₃H₇]⁺ | Compliment to alpha-cleavage (charge retained on propyl fragment) libretexts.org |

| 31 | [CH₂OH]⁺ | Alpha-cleavage (characteristic of primary alcohols) whitman.edu |

Vibrational Spectroscopy for Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the conformational landscape of this compound. Due to the flexibility of the side chain and the puckered nature of the cyclobutane ring, the molecule can exist in several different stable conformations (conformers) at room temperature. masterorganicchemistry.comnih.gov

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain. masterorganicchemistry.comnih.gov A substituent on this ring can occupy either an equatorial or an axial position. Furthermore, rotation around the C-C single bonds in the propanol side chain allows for additional rotational isomers (rotamers), often described as trans or gauche. nih.gov The combination of these factors results in a complex potential energy surface with multiple local minima, each corresponding to a distinct conformer.

Vibrational spectroscopy can distinguish between these conformers because the vibrational frequencies of specific bonds and functional groups are sensitive to their local chemical environment, which changes with the molecule's conformation. ifo.lviv.ua

Conformational Isomers: The primary conformers of this compound would include the equatorial-trans, equatorial-gauche, axial-trans, and axial-gauche forms. nih.gov Theoretical calculations using methods like Density Functional Theory (DFT) are first employed to predict the geometries and vibrational frequencies of these possible conformers. nih.gov

Variable Temperature Studies: To determine the relative thermodynamic stability of the conformers, IR or Raman spectra are often recorded over a range of temperatures. As the temperature is lowered, the equilibrium will shift to favor the most stable conformer(s). By analyzing the change in the relative intensities of the bands corresponding to different conformers, the enthalpy difference (ΔH) between them can be calculated. nih.gov

| Conformational Feature | Description | Spectroscopic Probe |

| Ring Puckering | The non-planar conformation of the cyclobutane ring. nih.gov | Low-frequency IR and Raman spectroscopy can identify ring-puckering modes. researchgate.net |

| Substituent Position | The propanol group can be in an axial or equatorial position on the puckered ring. | C-O and C-C stretching frequencies, and CH₂ rocking/twisting modes can differ between axial and equatorial conformers. nih.gov |

| Side-Chain Rotation | Rotation around the C-C bonds of the side chain leads to gauche and trans rotamers. | Specific bands in the "fingerprint" region (below 1500 cm⁻¹) are sensitive to the side-chain conformation. nih.gov |

This combined approach of theoretical calculations and experimental vibrational spectroscopy allows for a detailed mapping of the conformational preferences and energy landscape of this compound.

Computational and Theoretical Studies of 2 Cyclobutylpropan 1 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional arrangement of atoms in 2-cyclobutylpropan-1-ol and understanding its electronic properties. These calculations optimize the molecular geometry to find the lowest energy conformation.

For this compound, the puckered nature of the cyclobutane (B1203170) ring is a key feature. libretexts.org The ring is not planar but adopts a "puckered" or "butterfly" conformation to alleviate torsional strain between adjacent hydrogen atoms. libretexts.org The substituent at the C2 position of the cyclobutane ring can exist in either an equatorial or axial position relative to the ring's puckering. acs.org Generally, for substituted cyclobutanes, the equatorial conformer is more stable. acs.org

The electronic structure can be analyzed through methods like Natural Bond Orbital (NBO) analysis. acs.org This analysis provides information about charge distribution, hybridization, and hyperconjugative interactions that contribute to the molecule's stability. acs.org In this compound, key interactions would include those between the orbitals of the cyclobutane ring and the propanol (B110389) substituent.

Table 1: Illustrative Calculated Geometric Parameters for this compound

| Parameter | Predicted Value (Equatorial Conformer) | Predicted Value (Axial Conformer) |

| C-C-C (ring) | ~88° | ~88° |

| Dihedral Angle (puckering) | ~25° | ~25° |

| C-O Bond Length | ~1.43 Å | ~1.43 Å |

| O-H Bond Length | ~0.96 Å | ~0.96 Å |

| Relative Energy | 0.0 kcal/mol | > 1.8 kcal/mol |

Note: These values are illustrative and based on typical values for substituted cyclobutanes and alcohols.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can model the reaction pathways of this compound, such as dehydration to form an alkene or nucleophilic substitution. msu.edulibretexts.org These reactions are critical in organic synthesis. The hydroxyl group (-OH) of an alcohol is a poor leaving group, so reactions are often acid-catalyzed to protonate the oxygen, forming a better leaving group (H₂O). libretexts.org

Reaction pathway modeling involves calculating the potential energy surface for a given reaction. This allows for the identification of transition states, which are the highest energy points along the reaction coordinate. The structure and energy of the transition state determine the reaction's activation energy and, consequently, its rate. For a primary alcohol like this compound, dehydration would likely proceed through an E2 mechanism, while substitution with a hydrogen halide would follow an Sₙ2 pathway. msu.edulibretexts.org

Table 2: Illustrative Calculated Activation Energies for Reactions of this compound

| Reaction | Proposed Mechanism | Illustrative Activation Energy (kcal/mol) |

| Acid-Catalyzed Dehydration | E2 | 25-35 |

| Reaction with HBr | Sₙ2 | 20-30 |

Note: These are hypothetical values intended to illustrate the output of reaction pathway modeling.

Prediction of Spectroscopic Parameters and Conformational Preferences

Theoretical calculations are instrumental in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, which are essential for structural elucidation. These predictions can help in interpreting experimental spectra and confirming the conformational preferences of the molecule. nih.gov

The conformational landscape of this compound is influenced by the rotation around the single bonds and the puckering of the cyclobutane ring. acs.org Computational studies can map the potential energy surface as a function of key dihedral angles to identify all stable conformers and the energy barriers between them. The relative energies of these conformers determine their population at a given temperature, which in turn affects the observed spectroscopic properties.

Table 3: Illustrative Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| -CH₂OH | 3.4 - 3.6 |

| -CH(CH₃)- | 1.6 - 1.8 |

| Cyclobutyl CH | 1.8 - 2.2 |

| -CH₃ | 0.9 - 1.1 |

Note: These are representative chemical shift ranges for similar structural motifs.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular Dynamics (MD) simulations are used to study the behavior of this compound in a solvent, typically water, over time. nih.gov These simulations provide a detailed picture of intermolecular interactions, such as hydrogen bonding, and their influence on the compound's structure and dynamics. acs.org

In an MD simulation, the system consists of one or more molecules of this compound surrounded by a large number of solvent molecules in a simulation box. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom. spiedigitallibrary.org

Analysis of the simulation trajectories can reveal:

The structure of the solvation shell around the alcohol.

The number and lifetime of hydrogen bonds between the alcohol and solvent molecules, and between alcohol molecules themselves. acs.org

The diffusion coefficient of the alcohol in the solvent. researchgate.net

The conformational changes of the molecule in the presence of the solvent.

Table 4: Illustrative Parameters from a Molecular Dynamics Simulation of this compound in Water

| Property | Illustrative Value |

| Average number of H-bonds (alcohol-water) | 2-3 |

| H-bond lifetime | picoseconds |

| Self-diffusion coefficient | 10⁻⁵ cm²/s range |

| Radial Distribution Function (O_alcohol - O_water) | Peak at ~2.8 Å |

Note: These values are based on simulations of similar small alcohols in water. acs.orgresearchgate.net

Applications of 2 Cyclobutylpropan 1 Ol As a Versatile Synthetic Intermediate

Utilization in the Total Synthesis of Natural Products

The cyclobutane (B1203170) moiety is a key structural feature in a variety of natural products, many of which exhibit significant biological activities. The synthesis of these complex molecules often represents a considerable challenge for organic chemists. While the incorporation of cyclobutane rings is a well-established strategy in natural product synthesis, research to date has not specifically documented the utilization of 2-Cyclobutylpropan-1-ol as a starting material or intermediate in the total synthesis of any particular natural product. General methods for constructing cyclobutane-containing natural products often rely on cycloaddition reactions or the functionalization of existing cyclobutane derivatives.

Role in the Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients

The application of this compound has been most prominently noted in the synthesis of precursors for active pharmaceutical ingredients (APIs). Its structure is particularly amenable to incorporation into larger molecules designed to interact with biological targets.

A significant application of this compound is in the synthesis of compounds that mediate protein degradation, particularly Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Recent patent literature discloses the use of this compound as a synthetic intermediate in the preparation of novel compounds designed to mediate the degradation of specific proteins. researchgate.netund.edu These compounds are being investigated for their potential therapeutic applications in various diseases, including cancer. The cyclobutyl group in these molecules can serve as a rigid scaffold to orient other functional groups optimally for binding to the target protein or the E3 ligase complex.

Table 1: Compounds Mentioned in the Article

| Compound Name |

|---|

Bisphosphonates are a class of drugs used to treat bone-related conditions such as osteoporosis and bone metastases from cancer. They typically contain a P-C-P core structure. While the synthesis of novel bisphosphonate analogues is an active area of research, there is currently no specific literature available that describes the use of this compound as a precursor in the synthesis of new bisphosphonate compounds.

Application in Materials Science (e.g., Polymer Chemistry, Liquid Crystals)

The unique properties of cyclobutane-containing molecules have led to their investigation in materials science. For instance, the rigid and puckered nature of the cyclobutane ring can influence the packing and properties of polymers and liquid crystals. However, a review of the current scientific literature does not indicate any specific applications of this compound in the fields of polymer chemistry or the synthesis of liquid crystals.

Development of Cyclobutyl-Containing Scaffolds for Drug Discovery

The cyclobutane ring is considered a valuable scaffold in drug discovery. Its conformational rigidity can help to pre-organize a molecule into a bioactive conformation, potentially leading to increased potency and selectivity for its biological target. The incorporation of a cyclobutane moiety can also improve the metabolic stability and other pharmacokinetic properties of a drug candidate.

While the development of cyclobutyl-containing scaffolds is a recognized strategy in medicinal chemistry, specific research detailing the use of this compound to create diverse molecular scaffolds for drug discovery libraries is not yet prevalent in the public domain. The presence of a primary alcohol in this compound provides a convenient handle for further chemical modifications, suggesting its potential for future applications in the generation of novel and diverse chemical entities for screening in drug discovery programs.

Emerging Research Directions for 2 Cyclobutylpropan 1 Ol

Bio-inspired Synthetic Routes

The synthesis of complex molecules through environmentally benign methods is a cornerstone of modern chemistry. Bio-inspired synthetic routes, which mimic nature's enzymatic processes, offer a promising avenue for the production of chiral alcohols like 2-Cyclobutylpropan-1-ol. nih.govchemistryjournals.net Biocatalysis, utilizing whole cells or isolated enzymes, can provide high chemo-, regio-, and enantioselectivity under mild reaction conditions, thereby reducing the environmental footprint associated with traditional chemical syntheses. nih.govchemistryjournals.net

The advantages of biocatalysis over conventional chemical synthesis are numerous. Enzyme-catalyzed reactions are often highly specific, avoiding the need for protecting groups and reducing the number of synthetic steps. nih.gov They operate at ambient temperatures and pressures, leading to significant energy savings and avoiding harsh reaction conditions that can cause isomerization or racemization. nih.gov

For the synthesis of chiral alcohols, alcohol dehydrogenases (ADHs) are a well-established class of enzymes. nih.gov A potential bio-inspired route to enantiomerically pure this compound could involve the asymmetric reduction of the corresponding ketone, 2-cyclobutylpropan-1-one, using a suitable ADH. The discovery and engineering of novel ADHs with high activity and selectivity towards cyclobutyl-containing substrates would be a key area of research. nih.gov Such an enzymatic system could be coupled with a cofactor regeneration system to enhance its economic viability on a larger scale. nih.gov

| Enzyme Class | Potential Reaction | Advantages | Research Focus |

| Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of 2-cyclobutylpropan-1-one | High enantioselectivity, mild conditions | Discovery and engineering of ADHs for cyclobutyl substrates |

| Lipases | Kinetic resolution of racemic this compound | Enantiomeric separation | Optimization of resolution conditions |

Functionalization for Advanced Materials

The unique structural motif of a cyclobutane (B1203170) ring offers opportunities for the development of novel materials with interesting properties. lifechemicals.com Functionalization of this compound can lead to the creation of monomers for the synthesis of polymers with tailored characteristics. The cyclobutane moiety can impart rigidity and specific conformational constraints to a polymer backbone, potentially influencing its thermal and mechanical properties. nih.govresearchgate.net

One promising direction is the incorporation of this compound into polyesters or polyamides through condensation polymerization. nih.gov The hydroxyl group of the alcohol can be readily esterified or converted into an amine to create functional monomers. Research in this area would involve the synthesis and characterization of these novel polymers, exploring the impact of the cyclobutyl group on properties such as glass transition temperature, crystallinity, and degradation behavior. nih.gov

Furthermore, the [2+2] photocycloaddition reaction is a powerful tool for creating cyclobutane-containing polymers. nih.govresearchgate.netacs.orgacs.org While not directly applicable to the saturated cyclobutane ring in this compound, derivatives of this alcohol containing olefinic functionalities could be synthesized and subsequently polymerized using light to create linear or cross-linked materials. researchgate.net The development of efficient synthetic routes to such functionalized monomers would be a critical first step.

| Polymer Type | Monomer Synthesis | Potential Properties | Research Focus |

| Polyesters | Esterification of this compound with diacids | Modified thermal and mechanical properties | Synthesis and characterization of novel monomers and polymers |

| Polyamides | Conversion of the hydroxyl group to an amine, followed by polymerization | Enhanced rigidity and thermal stability | Development of efficient amination procedures |

| Photopolymers | Introduction of an olefinic group to this compound | Photo-crosslinkable materials, smart materials | Synthesis of photo-responsive monomers |

Isotopic Labeling and Mechanistic Probes

Isotopic labeling is an invaluable tool for elucidating reaction mechanisms. researchgate.netnih.govresearchgate.netnih.gov By replacing one or more atoms in a molecule with their heavier isotopes (e.g., hydrogen with deuterium), chemists can track the fate of atoms throughout a chemical transformation and gain insights into the transition states of reactions. chem-station.com The synthesis of isotopically labeled this compound, for example with deuterium, could serve as a powerful mechanistic probe in various chemical and biochemical studies. researchgate.netclearsynth.comucsb.edu

For instance, deuterium-labeled this compound could be used to study the mechanism of its oxidation. The kinetic isotope effect (KIE), which is the ratio of the rate of reaction of the non-labeled compound to the labeled compound, can provide information about the rate-determining step of the reaction. chem-station.com A significant KIE upon labeling the carbon bearing the hydroxyl group would suggest that C-H bond cleavage is involved in the rate-determining step.

The synthesis of such labeled compounds can be achieved through various methods, including the reduction of a deuterated precursor or H-D exchange reactions. mdpi.com Chemoenzymatic methods, coupling chemical and enzymatic steps, can also be employed to produce stereospecifically labeled chiral alcohols. researchgate.netnih.gov

| Isotope | Labeled Position | Potential Application | Mechanistic Insight |

| Deuterium (D) | C1-H | Study of oxidation mechanisms | C-H bond cleavage in the rate-determining step |

| Deuterium (D) | O-H | Investigation of proton transfer steps | Involvement of the hydroxyl proton in the reaction |

| Carbon-13 (¹³C) | Cyclobutane ring | Elucidation of rearrangement pathways | Tracing the carbon skeleton during reactions |

Sustainable and Scalable Production Methodologies

The development of sustainable and scalable production methods is crucial for the commercial viability of any chemical compound. chemistryjournals.net For this compound, this involves exploring green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources. chemistryjournals.netrsc.orgmdpi.comresearchgate.net

One approach to a more sustainable synthesis is the use of flow chemistry. researchgate.net Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification. acs.org An electrochemical flow process for the synthesis of a cyclobutane precursor has been demonstrated, highlighting the potential of this technology for the scalable production of cyclobutane derivatives. researchgate.net

| Methodology | Key Principles | Advantages | Research Focus |

| Flow Chemistry | Continuous processing, improved control | Enhanced safety, scalability, automation | Development of a continuous flow synthesis for this compound |

| Green Catalysis | Use of recyclable catalysts, biocatalysis | Reduced waste, milder conditions | Identification of efficient and recyclable catalysts |

| Renewable Feedstocks | Utilization of bio-based starting materials | Reduced reliance on fossil fuels | Exploring synthetic routes from biomass-derived precursors |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Cyclobutylpropan-1-ol, and how can reaction conditions be systematically varied to improve yield?

- Methodology : Begin with nucleophilic substitution or cyclopropane ring-opening strategies. For example, cyclobutane derivatives can be synthesized via [2+2] photocycloaddition followed by alcohol functionalization. Vary catalysts (e.g., Lewis acids), solvents (polar vs. nonpolar), and temperature (0–100°C) to optimize stereoselectivity and yield. Monitor progress using TLC and GC-MS. Confirm purity via NMR (¹H/¹³C) and HPLC .

- Data Validation : Compare yields across trials and validate reproducibility using statistical tools (e.g., ANOVA).

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR to confirm cyclobutyl proton environments and alcohol moiety.

- Chromatography : HPLC with UV detection (λ = 210–220 nm) for purity assessment.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₇H₁₄O).

Q. What safety protocols are critical when handling this compound in the lab?

- Handling : Use fume hoods for volatile steps; wear nitrile gloves, goggles, and lab coats.

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- Emergency Response : For spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., solubility, partition coefficients) of this compound influence its behavior in mixed-solvent systems?

- Methodology :

- Solubility Studies : Measure solubility in water, ethanol, and DMSO using gravimetric or spectrophotometric methods.

- Thermodynamic Modeling : Apply activity coefficient models (e.g., Wilson, NRTL) to predict phase behavior .

- Example Data Table :

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 5.2 | 25 |

| Ethanol | 120.5 | 25 |

| DMSO | 300.0 | 25 |

Q. What mechanistic insights explain contradictory reactivity data for this compound in oxidation reactions?

- Analysis : Contradictions may arise from steric hindrance (cyclobutane ring) vs. electronic effects (alcohol group). For example:

- Steric Effects : Cyclobutane restricts access to oxidizing agents (e.g., CrO₃), reducing reaction rates.

- Electronic Effects : Electron-donating cyclobutyl groups stabilize transition states in acid-catalyzed esterifications.

- Experimental Design : Use kinetic isotope effects (KIE) or computational DFT studies to differentiate mechanisms .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

- Root Causes : Variability in assay conditions (e.g., cell lines, incubation times) or impurities in test compounds.

- Resolution Strategy :

Replicate assays under standardized conditions (e.g., ISO 10993 for cytotoxicity).

Validate compound purity via orthogonal methods (e.g., LC-MS, elemental analysis).

Apply meta-analysis to reconcile conflicting results .

Methodological Notes

- Data Reproducibility : Document all experimental parameters (e.g., stirring speed, humidity) to enable replication .

- Ethical Compliance : For biological studies, follow institutional review protocols for human/animal testing .

- Open Science : Share raw data in repositories (e.g., Zenodo) with FAIR principles to address transparency concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.